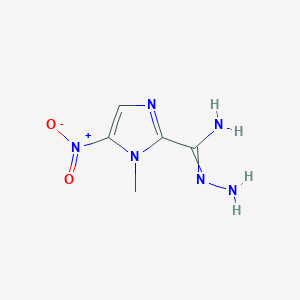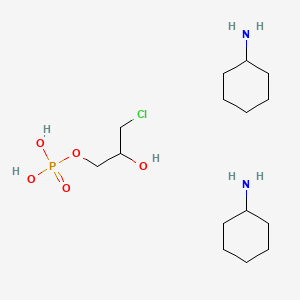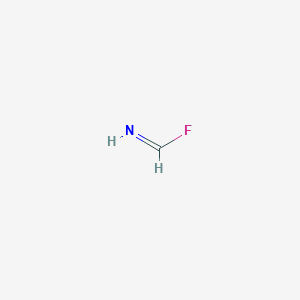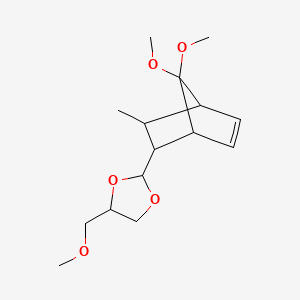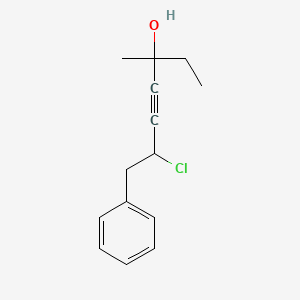
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol is an organic compound with the molecular formula C14H17ClO It is characterized by a chloro group, a methyl group, a phenyl group, and a hydroxyl group attached to a hept-4-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenylacetylene derivative with a suitable chloroalkane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alkene or alkane
Substitution: Formation of substituted derivatives with amines or thiols
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity towards these targets. Additionally, the alkyne moiety may participate in covalent interactions with nucleophilic residues in proteins, leading to irreversible inhibition.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol can be compared with other similar compounds such as:
6-Chloro-3-methylhept-4-yn-3-ol: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
3-Methyl-7-phenylhept-4-yn-3-ol:
6-Chloro-7-phenylhept-4-yn-3-ol: Lacks the methyl group, which may alter its steric properties and interaction with molecular targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
39503-82-7 |
|---|---|
Molekularformel |
C14H17ClO |
Molekulargewicht |
236.73 g/mol |
IUPAC-Name |
6-chloro-3-methyl-7-phenylhept-4-yn-3-ol |
InChI |
InChI=1S/C14H17ClO/c1-3-14(2,16)10-9-13(15)11-12-7-5-4-6-8-12/h4-8,13,16H,3,11H2,1-2H3 |
InChI-Schlüssel |
MHXGILGJYFOTIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C#CC(CC1=CC=CC=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


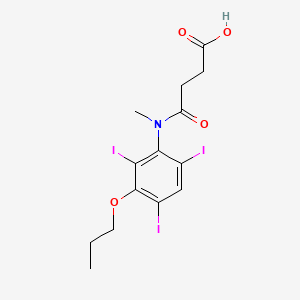
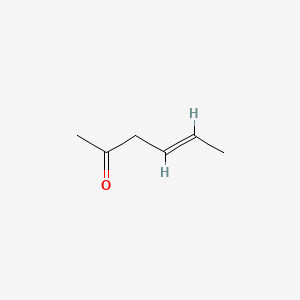
![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
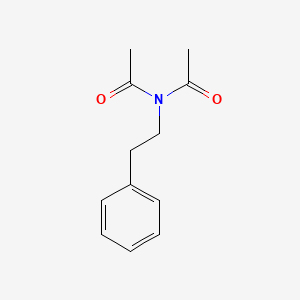
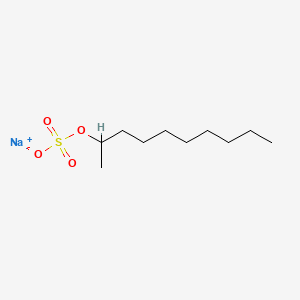

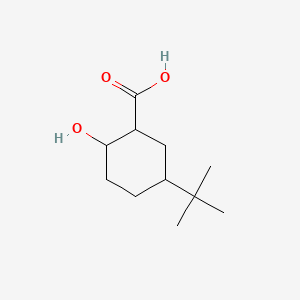
![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
